A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxybenzoic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxybenzoic Acid
Introduction
2-Chloro-5-methoxybenzoic acid (CAS No: 6280-89-3) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its molecular structure, featuring a benzoic acid core functionalized with a chlorine atom at the ortho-position and a methoxy group at the meta-position relative to the carboxyl group, imparts a unique combination of reactivity and physical characteristics.[1] This guide offers an in-depth exploration of these properties, providing researchers, chemists, and drug development professionals with the technical data and procedural insights necessary for its effective application. Primarily a synthetic compound, it is utilized as a building block in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and in the formulation of agrochemicals like herbicides and fungicides.[3]
Core Physicochemical Characteristics
At ambient temperature, 2-Chloro-5-methoxybenzoic acid presents as a white to off-white or light yellow crystalline solid.[1][3] Its fundamental properties are critical for predicting its behavior in chemical reactions, designing purification schemes, and ensuring safe handling. The key quantitative data are summarized in the table below.
Table 1: Summary of Key Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6280-89-3 | [1][4] |
| Molecular Formula | C₈H₇ClO₃ | [2][3][4] |
| Molecular Weight | 186.59 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline powder/solid | [1][3] |
| Melting Point | 165 - 176 °C | [3][4][6] |
| Boiling Point | 318.1 °C (at 760 mmHg) | [4] |
| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.78 ± 0.25 (Predicted) | [4] |
| Flash Point | 146.2 °C |[4] |
Melting Point: A Criterion of Purity
The melting point of a crystalline solid is a robust indicator of its purity. For 2-Chloro-5-methoxybenzoic acid, reported values consistently fall within the range of 165-176 °C.[3][4][6] A sharp melting range within this window typically signifies high purity. Conversely, a broad or depressed melting range suggests the presence of impurities, which disrupt the crystalline lattice structure. The relatively high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions arising from the polar C-Cl and C-O bonds.
Boiling and Flash Points: Thermal Stability Indicators
The high boiling point of 318.1 °C reflects the compound's low volatility and significant thermal energy required to overcome its strong intermolecular forces in the liquid state.[4] The flash point of 146.2 °C is the lowest temperature at which vapors of the material will ignite in the presence of an ignition source, a critical parameter for assessing fire hazards during heating or distillation.[4]
Solubility Profile
The solubility of a compound is paramount for its application in synthesis, dictating solvent choice for reactions, extractions, and recrystallization.
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Aqueous Solubility : 2-Chloro-5-methoxybenzoic acid is sparingly soluble in water, with a reported value of 1.1 g/L at 25 °C.[1] This low solubility is expected, as the hydrophobic nature of the chlorobenzene ring dominates the hydrophilic character of the carboxylic acid and methoxy groups.
-
Organic Solubility : It demonstrates significantly better solubility in polar organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] This is due to the favorable dipole-dipole interactions and potential hydrogen bonding between the solute and these solvents.
-
pH-Dependent Solubility : As a carboxylic acid, its aqueous solubility is highly pH-dependent. In alkaline solutions (pH > pKa), the carboxylic acid is deprotonated to form the more soluble carboxylate salt (2-chloro-5-methoxybenzoate). This property is the cornerstone of its purification by acid-base extraction. A researcher can dissolve the impure solid in an organic solvent, extract it into an aqueous basic solution (like sodium bicarbonate or sodium hydroxide) leaving non-acidic impurities behind, and then re-precipitate the purified acid by acidifying the aqueous layer.
Acidity and pKa
The predicted pKa of 2.78 indicates that 2-Chloro-5-methoxybenzoic acid is a moderately strong organic acid.[4] The acidity of the carboxyl group is influenced by the electronic effects of the substituents on the aromatic ring.
-
Inductive Effect : The chlorine atom at the ortho-position is strongly electronegative. It exerts a powerful electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (carboxylate anion) by delocalizing its negative charge. This effect increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2).
-
Resonance Effect : The methoxy group at the meta-position has a less pronounced electronic influence on the carboxyl group compared to an ortho or para substituent. Its primary influence is a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. Its electron-donating resonance effect (+R) does not extend to the carboxyl group's carbon from the meta position, thus having a minimal impact on acidity.
The dominant electron-withdrawing effect of the ortho-chloro group is the primary reason for the compound's increased acidity relative to benzoic acid.
Caption: Electronic effects of substituents on the acidity of 2-Chloro-5-methoxybenzoic acid.
Experimental Protocols
To ensure the quality and identity of 2-Chloro-5-methoxybenzoic acid in a laboratory setting, the following standardized protocols are recommended.
Protocol: Melting Point Determination
Causality: This procedure validates the purity of the sample. Impurities disrupt the crystal lattice, causing melting to occur over a wider range and at a lower temperature than the pure substance.
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating:
-
Rapid Ramp: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (~150 °C). This saves time without sacrificing accuracy at the critical melting phase.
-
Slow Ramp: Decrease the heating rate to 1-2 °C per minute. A slow rate is crucial to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
-
Observation & Recording:
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting range is T1-T2. A pure sample should exhibit a sharp range (e.g., 172-174 °C).
-
Caption: Workflow for determining the melting point of a solid sample.
Protocol: Qualitative Solubility Test
Causality: This protocol helps identify suitable solvents for reactions and recrystallization by systematically assessing the compound's solubility based on intermolecular force compatibility.
-
Preparation: Add approximately 10-20 mg of 2-Chloro-5-methoxybenzoic acid to several separate test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent. Test a range of solvents, such as:
-
Water (Polar, Protic)
-
Methanol (Polar, Protic)
-
Ethanol (Polar, Protic)
-
Acetone (Polar, Aprotic)
-
Ethyl Acetate (Moderately Polar, Aprotic)
-
Dichloromethane (Nonpolar, Aprotic)
-
Toluene (Nonpolar, Aprotic)
-
5% aq. NaOH (Basic)
-
5% aq. HCl (Acidic)
-
-
Observation: Agitate each tube for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.
-
Heating (Optional): Gently heat the tubes in which the solid did not dissolve. Note if solubility increases with temperature. This is a key indicator for selecting a recrystallization solvent (one with low solubility at room temp but high solubility when hot).
-
Interpretation: The results will confirm its poor solubility in water, good solubility in polar organic solvents, and excellent solubility in aqueous base.[1][2]
Safety and Handling
As with any laboratory chemical, proper handling of 2-Chloro-5-methoxybenzoic acid is essential.
-
Hazards: The compound is classified as an irritant.[1] It is known to cause skin irritation and serious eye irritation.[5] Inhalation of dust may lead to respiratory tract irritation.[1][5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.
-
References
-
LookChem. (n.d.). Cas 6280-89-3, 2-CHLORO-5-METHOXYBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methoxybenzoic acid. Retrieved from [Link]
Sources
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- 5. 2-Chloro-5-methoxybenzoic acid | C8H7ClO3 | CID 221503 - PubChem [pubchem.ncbi.nlm.nih.gov]
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